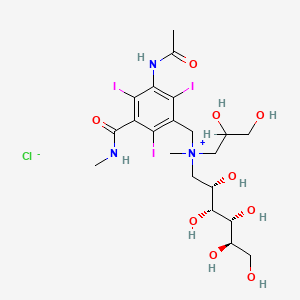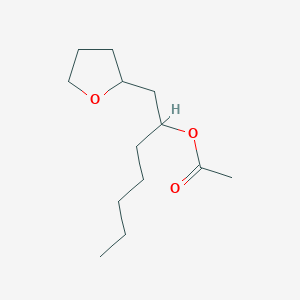![molecular formula C22H22N4O2 B14471584 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- CAS No. 68213-92-3](/img/structure/B14471584.png)
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- typically involves the diazotization of 2,4-dimethylaniline and 3,4-dimethylaniline, followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and photochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- involves the interaction of its azo groups with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenediol, 2,4-bis[(2,4-dimethylphenyl)azo]-
- 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-2-[(4-dodecylphenyl)azo]-
- 4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol
Uniqueness
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photochemical and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Propriétés
Numéro CAS |
68213-92-3 |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-6-[(3,4-dimethylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-8-18(16(4)9-13)24-26-20-11-19(21(27)12-22(20)28)25-23-17-7-6-14(2)15(3)10-17/h5-12,27-28H,1-4H3 |
Clé InChI |
QZGBUHPYJVTGEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


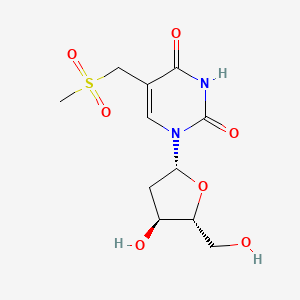

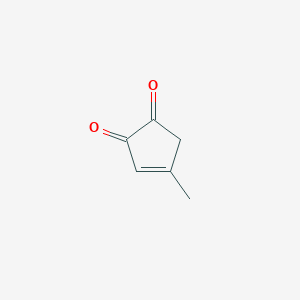
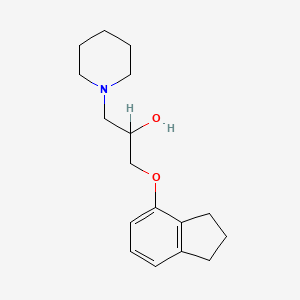
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
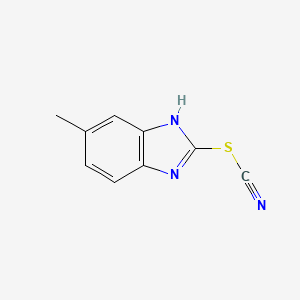

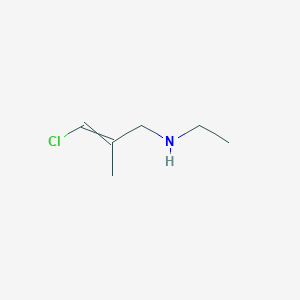
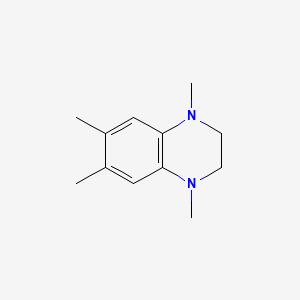
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)


